3-(hexyloxy)-4-methoxybenzaldehyde, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(hexyloxy)-4-methoxybenzaldehyde, AldrichCPR, is an organic compound with the empirical formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of a hexyloxy group and a methoxy group attached to a benzaldehyde core. It is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hexyloxy)-4-methoxybenzaldehyde typically involves the alkylation of 4-methoxybenzaldehyde with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of 3-(hexyloxy)-4-methoxybenzaldehyde may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(hexyloxy)-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and hexyloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF.
Major Products Formed
Oxidation: 3-(hexyloxy)-4-methoxybenzoic acid.
Reduction: 3-(hexyloxy)-4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-(hexyloxy)-4-methoxybenzaldehyde is utilized in several scientific research fields:
Mechanism of Action
The mechanism by which 3-(hexyloxy)-4-methoxybenzaldehyde exerts its effects depends on the specific application. In chemical reactions, the aldehyde group acts as an electrophile, facilitating nucleophilic attack. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzaldehyde: Lacks the hexyloxy group, making it less hydrophobic and less sterically hindered.
3-(pentyloxy)-4-methoxybenzaldehyde: Similar structure but with a shorter alkyl chain, affecting its physical properties and reactivity.
Uniqueness
3-(hexyloxy)-4-methoxybenzaldehyde is unique due to the presence of both a hexyloxy and a methoxy group, which confer distinct steric and electronic properties. These features make it a valuable compound in synthetic chemistry and various industrial applications .
Properties
IUPAC Name |
3-hexoxy-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-3-4-5-6-9-17-14-10-12(11-15)7-8-13(14)16-2/h7-8,10-11H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLAIXLDIIDEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=CC(=C1)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.